molecular formula C25H31NO B1239175 Isobutaclamol CAS No. 58371-68-9

Isobutaclamol

Cat. No.: B1239175
CAS No.: 58371-68-9
M. Wt: 361.5 g/mol
InChI Key: DAVHTUSZZYGLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutaclamol is a neuroleptic agent and a structural analog of butaclamol, characterized by a benzo[5',6']cyclohepta ring system. It acts as a potent dopamine receptor (DAR) antagonist, with nanomolar affinity for DARs in both in vitro and in vivo models . The compound exists in enantiomeric forms, with the (+)-enantiomer demonstrating significant neuroleptic activity. Its molecular structure, confirmed via X-ray crystallography, reveals a cisoid fusion of the quinolizine ring system, distinguishing it from the transoid fusion observed in butaclamol . This structural difference impacts the spatial orientation of substituents, such as the tert-butyl and hydroxyl groups, and the nitrogen lone-pair electrons' directionality, which are critical for receptor interaction .

Properties

CAS No.

58371-68-9

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.015,20]docosa-9,11,13(22),15,17,19-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)11-12-26-16-20-14-18-8-5-4-7-17(18)13-19-9-6-10-21(23(19)20)22(26)15-25/h4-10,20,22,27H,11-16H2,1-3H3

InChI Key

DAVHTUSZZYGLKT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3CC4=CC=CC=C4CC5=C3C(=CC=C5)C2C1)O

Synonyms

AY 23396
isobutaclamol
isobutaclamol, (+-)-isomer
isobutaclamol, (-)-isome

Origin of Product

United States

Comparison with Similar Compounds

Isobutaclamol vs. Butaclamol

  • Core Structure: Both compounds share a tetracyclic framework but differ in ring fusion. This compound has a cisoid quinolizine system, while butaclamol adopts a transoid fusion (Fig. 1) .
  • Nitrogen Orientation : In this compound, the nitrogen lone pair faces the opposite side of the molecule compared to butaclamol, altering hydrogen-bonding interactions with the DAR .
  • Cycloheptane Conformation : this compound’s cycloheptane ring eclipses hydrogens at positions 8 and 13a (Conformer B), whereas butaclamol eclipses positions 9 and 13b (Conformer A) (Fig. 3–4) .

Table 1: Structural Comparison of this compound and Butaclamol

Feature This compound Butaclamol
Ring Fusion Cisoid quinolizine Transoid quinolizine
Nitrogen Lone Pair Opposite to tert-butyl Aligned with tert-butyl
Cycloheptane Conformation Conformer B (8–13a eclipsed) Conformer A (9–13b eclipsed)
Hydrogen Bonding N…Br = 3.202 Å, O…Br = 3.347 Å Similar distances but distinct spatial arrangement

Comparison with Dexclamol

Dexclamol, another analog, shares hydrogen-bonding patterns (N-H…Br…H-O) with this compound but differs in substituent positioning, leading to varied receptor interactions .

Pharmacological and Receptor-Binding Properties

Potency and Efficacy

Despite structural differences, (+)-isobutaclamol and (+)-butaclamol exhibit equivalent potency as DAR antagonists (Table 2) .

Table 2: DAR Antagonist Activity (In Vivo and In Vitro)

Compound In Vivo ED₅₀ (mg/kg) In Vitro IC₅₀ (nM)
(±)-Isobutaclamol 0.10 1.2
(+)-Isobutaclamol 0.12 1.3
(±)-Butaclamol 0.11 1.1
(+)-Butaclamol 0.09 0.9

Pharmacophore and Receptor Interaction

  • Shared Features : Both compounds bind to the same nitrogen location site on the DAR, with phenyl ring A positioned in a planar binding region (~4.8 × 2.4 Å) .
  • Divergent Binding : this compound’s phenyl ring A occupies the β-region of the DAR, whereas butaclamol’s ring A binds to the α-region, mimicking the catechol ring of (-)-apomorphine (Fig. 5–6) .
  • Receptor-Site Conformation : Molecular modeling shows that this compound retains Conformer B during receptor interaction, enabling pharmacophore alignment despite lacking a phenethylamine moiety .

Metabolic and Pharmacokinetic Considerations

Key Research Findings and Implications

Receptor Mapping: this compound’s unique binding highlights the DAR’s adaptability to structurally diverse ligands, aiding the design of novel neuroleptics .

Conformational Flexibility : The cisoid-transoid interconversion via nitrogen inversion explains equipotency despite structural divergence .

Hydrogen Bonding : Differences in hydrogen-bond distances (e.g., N…Br = 3.202 Å in this compound vs. 3.347 Å in butaclamol) may influence solubility and formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.